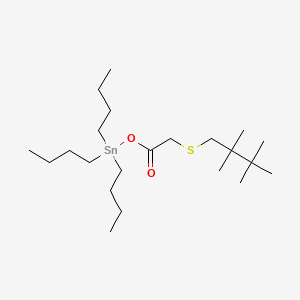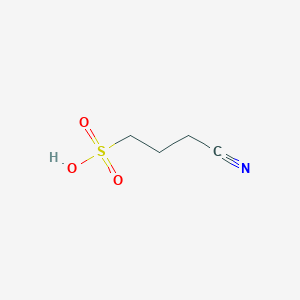
Ethenamine, 2-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenamine,2-(4-pyridinyl)-(9ci), also known as 2-(4-Pyridyl)ethylamine, is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine and features an ethylamine group attached to the fourth position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)ethylamine typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of 2-(4-Pyridyl)ethylamine can be achieved through catalytic hydrogenation of 4-cyanopyridine in the presence of ammonia. This method offers high yields and is cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Applications De Recherche Scientifique
2-(4-Pyridyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter pathways and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(4-Pyridyl)ethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as a ligand for pyridine receptors, influencing various biochemical pathways. The compound’s ethylamine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Pyridyl)ethylamine
- 4-(2-Aminoethyl)pyridine
- 2-(2-Pyridinyl)ethanamine
- 2-(Pyridin-4-yl)ethanamine
Uniqueness
2-(4-Pyridyl)ethylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C7H8N2 |
|---|---|
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-pyridin-4-ylethenamine |
InChI |
InChI=1S/C7H8N2/c8-4-1-7-2-5-9-6-3-7/h1-6H,8H2 |
Clé InChI |
YJDNKMUZKQRGCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



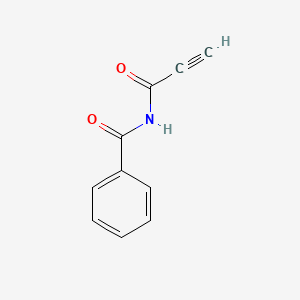


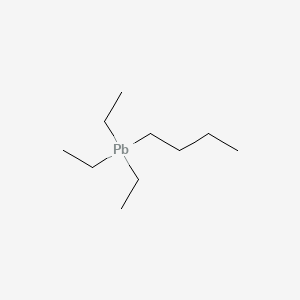
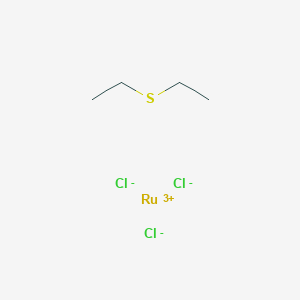
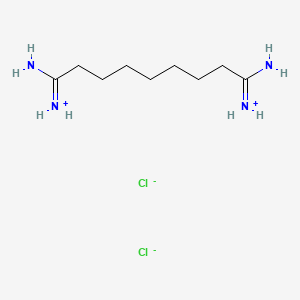
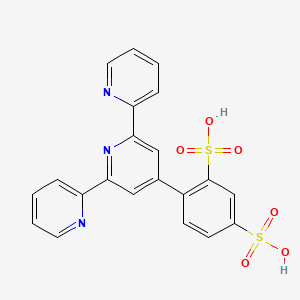
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
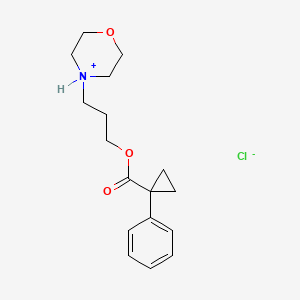
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
